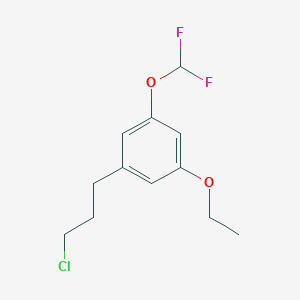
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene is an organic compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Halogenation: Introduction of the chloropropyl group through halogenation reactions.
Etherification: Formation of the difluoromethoxy and ethoxy groups via etherification reactions.
Coupling Reactions: Coupling of intermediates to form the final compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The benzene ring can undergo coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-3-methoxy-5-ethoxybenzene: Differing by the presence of a methoxy group instead of a difluoromethoxy group.
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-methoxybenzene: Differing by the presence of a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H15ClF2O2 |
|---|---|
Molecular Weight |
264.69 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene |
InChI |
InChI=1S/C12H15ClF2O2/c1-2-16-10-6-9(4-3-5-13)7-11(8-10)17-12(14)15/h6-8,12H,2-5H2,1H3 |
InChI Key |
HIXQRPHTEBBUMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CCCCl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


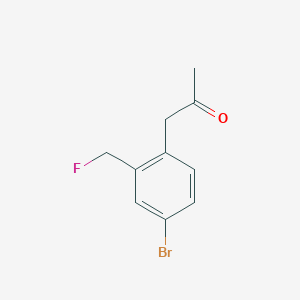
![2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14041435.png)



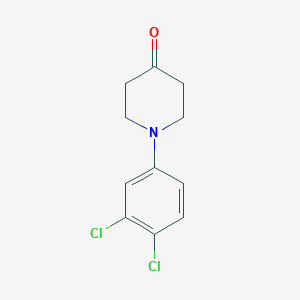



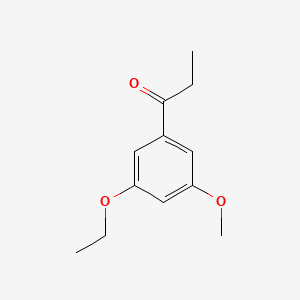
![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B14041494.png)

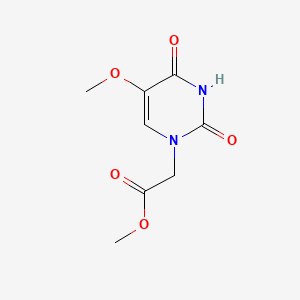
![((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041504.png)
